

Technical Support Center: JNJ-42153605 Animal Studies

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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving **JNJ-42153605**.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-42153605** and what is its primary mechanism of action?

A1: **JNJ-42153605** is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).^{[1][2]} It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation helps to normalize glutamate levels in the brain, which is implicated in various psychiatric disorders.^[2]

Q2: What are the common animal models used to assess the efficacy of **JNJ-42153605**?

A2: The most common animal models are the phencyclidine (PCP)-induced hyperlocomotion model in mice, which is indicative of antipsychotic activity, and the sleep-wake electroencephalogram (EEG) paradigm in rats to assess central in vivo efficacy.^{[3][4]}

Q3: What are the main sources of variability in animal studies with **JNJ-42153605**?

A3: Variability can stem from biological factors (genetics, age, sex, health status), environmental conditions (housing, light cycles, noise), and experimental procedures (animal handling, dosing inconsistencies, subjective scoring).^{[5][6][7]} For behavioral studies, factors

like the estrous cycle in female animals and even the sex of the experimenter can introduce variability.[5]

Q4: How should **JNJ-42153605** be formulated for administration in animal studies?

A4: **JNJ-42153605** has been formulated in 10% or 20% hydroxypropyl- β -cyclodextrin containing one equivalent of hydrochloric acid.[8] It's crucial to ensure the vehicle solution is consistent across all treatment groups, including controls.

Troubleshooting Guides

Issue 1: High Variability in Phencyclidine (PCP)-Induced Hyperlocomotion Data

Potential Cause	Troubleshooting Steps
Inconsistent PCP Response	Ensure consistent dosing and administration of PCP. Use animals of the same age, sex, and strain. Allow for a proper acclimatization period before testing.
Habituation to Test Environment	Habituate animals to the open-field arenas for a set period before the test day to reduce novelty-induced activity.
Subjective Scoring	Utilize automated locomotor activity monitoring systems to ensure objective and consistent data collection.
Stress-Induced Variability	Handle animals consistently and gently. Minimize environmental stressors such as loud noises and bright lights in the testing room. Consider the potential impact of the experimenter's scent (e.g., perfumes, soaps).[5]
Pharmacokinetic Variability	Ensure precise timing of JNJ-42153605 and PCP administration. Consider potential differences in metabolism between animals.

Issue 2: Inconsistent Results in Sleep-Wake EEG Studies

Potential Cause	Troubleshooting Steps
Poor EEG Signal Quality	Ensure proper surgical implantation of EEG and EMG electrodes. Check for secure connections before each recording session.
Inadequate Acclimatization	Allow sufficient time for animals to recover from surgery and acclimate to the recording chambers and tether system.
Environmental Disturbances	Conduct recordings in a quiet, isolated room with controlled light-dark cycles and temperature.
Variability in Sleep Patterns	Record baseline sleep patterns for each animal before drug administration to serve as an internal control.
Data Analysis Inconsistencies	Use standardized and automated sleep scoring software to minimize subjective bias in classifying sleep stages.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of **JNJ-42153605**

Parameter	Value	Assay/Model	Species/Cell Line
EC50	17 nM	mGluR2 PAM activity	CHO cells expressing human receptor
ED50	5.4 mg/kg (s.c.)	Reversal of PCP-induced hyperlocomotion	Mice
Effective Dose	3 mg/kg (p.o.)	Inhibition of REM sleep	Rats

Experimental Protocols

Protocol 1: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

Objective: To assess the ability of **JNJ-42153605** to reverse PCP-induced hyperlocomotion, a preclinical model of psychosis.

Materials:

- Male NMRI mice (or other appropriate strain)
- **JNJ-42153605**
- Phencyclidine (PCP)
- Vehicle (e.g., 20% hydroxypropyl- β -cyclodextrin in sterile water with 1 equivalent HCl)
- Open-field activity chambers equipped with automated tracking software
- Standard laboratory animal supplies

Procedure:

- Acclimatization: House mice in the facility for at least one week before the experiment. Handle mice daily for 2-3 days prior to testing to reduce stress.
- Habituation: On the day of the experiment, place mice individually into the open-field chambers and allow them to habituate for 30 minutes.
- Dosing:
 - Administer **JNJ-42153605** (e.g., 1, 3, 10 mg/kg, s.c.) or vehicle to different groups of mice.
 - 30 minutes after **JNJ-42153605** administration, administer PCP (e.g., 5 mg/kg, s.c.) or saline to the respective groups.

- **Data Collection:** Immediately after PCP administration, place the mice back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes.
- **Data Analysis:** Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of **JNJ-42153605** treatment to the vehicle and PCP-only control groups.

Protocol 2: Sleep-Wake EEG in Rats

Objective: To evaluate the central effects of **JNJ-42153605** on sleep architecture.

Materials:

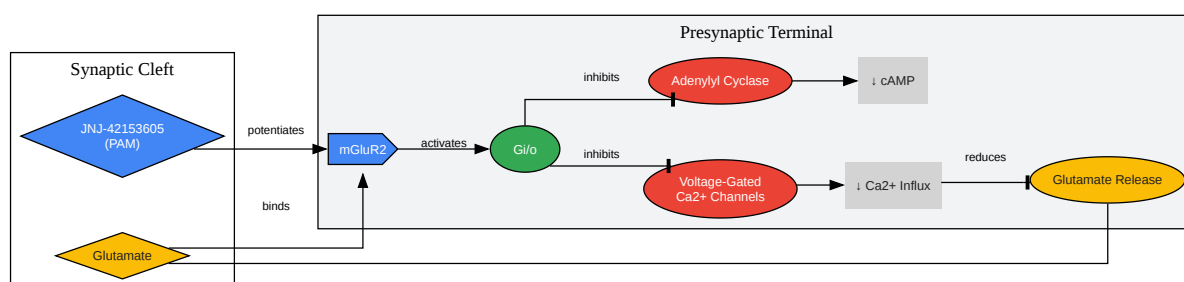
- Male Sprague-Dawley rats
- **JNJ-42153605**
- Vehicle
- EEG/EMG recording system (including electrodes, headmount, tether, commutator, amplifiers, and data acquisition software)
- Surgical instruments for electrode implantation
- Standard laboratory animal supplies

Procedure:

- **Surgical Implantation:**
 - Anesthetize rats and surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles for recording sleep-wake states.
 - Allow at least one week for post-operative recovery.
- **Acclimatization and Habituation:**

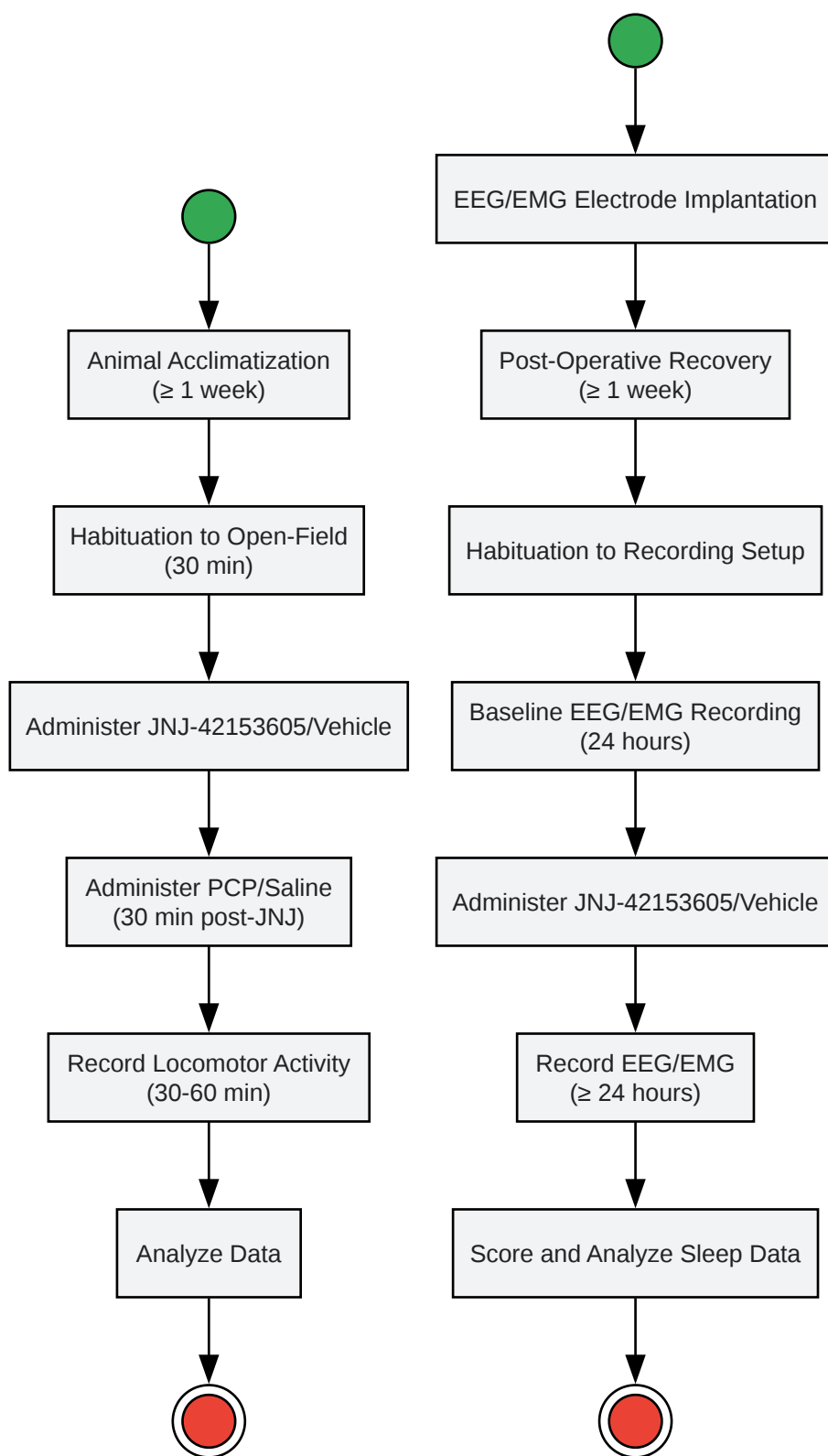
- Acclimate the rats to the recording chambers and tether system for several days before the experiment.
- Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.
- Dosing:
 - Administer **JNJ-42153605** (e.g., 3 mg/kg, p.o.) or vehicle at the beginning of the light cycle (the primary sleep period for rodents).
- Data Collection: Record EEG and EMG data continuously for at least 24 hours post-dosing.
- Data Analysis:
 - Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep using automated scoring software with manual verification.
 - Analyze parameters such as the latency to and duration of each sleep stage, and the number of stage transitions. Compare the effects of **JNJ-42153605** to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations



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Caption: mGluR2 Signaling Pathway.



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